Cas no 36069-45-1 (Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI))
![Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) structure](https://www.kuujia.com/scimg/cas/36069-45-1x500.png)
36069-45-1 structure
Product name:Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)
Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)
- (3beta,16alpha,17beta)-3-Hydroxy-17-{(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl}androst-5-en-16-yl acetate
- alkaloid Q
- androst-5-ene-3,16-diol, 17-[(1S)-1-[(2S,5S)-5-methyl-2-piperidinyl]ethyl]-, 16-acetate, (3beta,16alpha,17beta)-
- ZVYUDNWAHWVPPN-WGMPUXNISA-N
- DTXSID30189650
- PREGN-5-ENE-3,16-DIOL, 20-((2S,5S)-5-METHYL-2-PIPERIDINYL)-, 16-ACETATE, (3.BETA.,16.ALPHA.,20S)-
- Veratraman-3,11-diol, 12,13-dihydro-, 11-acetate, (3beta,11alpha,12beta,13beta)-
- Q6933852
- Alkaloid Q, from veratrum californicum
- 36069-45-1
- 3-Hydroxy-20-(5-methyl-2-piperidinyl)pregn-5-en-16-yl acetate #
- UNII-Q683N7457H
- HSDB 3514
- (22S,25S)-22,26-Epiminocholest-5-ene-3.beta.,16.alpha.-diol 16-acetate
- SCHEMBL335841
- Teinemine 16-acetate
- MULDAMINE
- [(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate
- Q683N7457H
-
- Inchi: InChI=1S/C29H47NO3/c1-17-6-9-25(30-16-17)18(2)27-26(33-19(3)31)15-24-22-8-7-20-14-21(32)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17-18,21-27,30,32H,6,8-16H2,1-5H3/t17-,18+,21-,22+,23-,24-,25-,26+,27?,28-,29-/m0/s1
- InChI Key: ZVYUDNWAHWVPPN-CKKUBARESA-N
- SMILES: C[C@H]1CC[C@@H]([C@H](C2[C@H](OC(=O)C)C[C@H]3[C@@H]4CC=C5C[C@H](CC[C@]5(C)[C@H]4CC[C@]23C)O)C)NC1
Computed Properties
- Exact Mass: 457.35581
- Monoisotopic Mass: 457.35559436g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 794
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.0275 (rough estimate)
- Melting Point: 210.5°C
- Boiling Point: 564.13°C (rough estimate)
- Refractive Index: 1.6310 (estimate)
- PSA: 58.56
Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) Related Literature
-
D. M. Harrison Nat. Prod. Rep. 1984 1 219
-
2. Index pages
36069-45-1 (Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)) Related Products
- 14370-45-7(norbornan-2-amine;hydrochloride)
- 2109896-67-3(1-[3-(Aminomethyl)cyclobutyl]-3-ethylurea)
- 2227793-01-1((1S)-2-amino-1-(6-fluoropyridin-3-yl)ethan-1-ol)
- 877641-60-6(3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(methylsulfanyl)phenylurea)
- 1086392-86-0(2-(Pyrrolidin-3-yloxy)nicotinic acid)
- 1704190-12-4(3-(2-bromo-5-methoxyphenyl)prop-2-enal)
- 478482-77-8(4-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 90763-12-5(2-Methoxy-4-methyl-5-nitro-benzoic Acid)
- 1804479-96-6(Ethyl 4-(bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetate)
- 55533-24-9((S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)
Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
